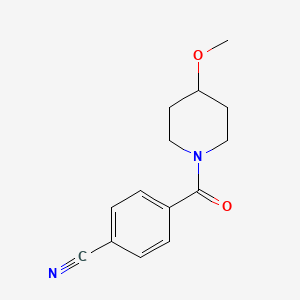
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile is an organic compound belonging to the class of 1-benzoylpiperidines. This compound is characterized by a piperidine ring substituted at the 1-position with a benzoyl group and a methoxy group at the 4-position. It has a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol .
Preparation Methods
The synthesis of 4-(4-Methoxypiperidine-1-carbonyl)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxypiperidine with benzonitrile under specific reaction conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. It is known to interact with nitric oxide synthase, inducible, which plays a role in various physiological processes. The compound’s effects are mediated through its binding to this enzyme, leading to modulation of nitric oxide production .
Comparison with Similar Compounds
4-(4-Methoxypiperidine-1-carbonyl)benzonitrile can be compared with other similar compounds such as:
4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile: This compound has a similar structure but with a methylpiperazine group instead of a methoxypiperidine group.
4-(1-Methylpiperidin-4-yloxy)benzonitrile: This compound features a piperidin-4-yloxy group, highlighting the structural diversity within this class of compounds.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(4-methoxypiperidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-18-13-6-8-16(9-7-13)14(17)12-4-2-11(10-15)3-5-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
KOWVJWAFURNDNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















